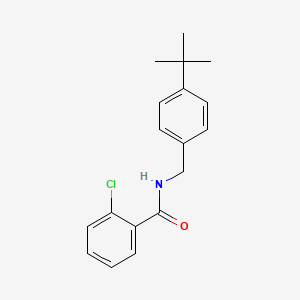

N-(4-tert-butylbenzyl)-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-tert-butylbenzyl)-2-chlorobenzamide, also known as TBB, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is a key regulator of cellular processes such as cell proliferation, apoptosis, and DNA repair. TBB has been shown to have a wide range of biological effects, making it a valuable tool for investigating the mechanisms of various diseases and disorders.

科学的研究の応用

Synthesis and Material Applications

N-substitution of Polybenzimidazoles : Research has explored the synthesis of N-substituted polybenzimidazoles (PBI) using selective alkyl groups, including 4-tert-butylbenzyl. These materials exhibit improved solvent solubility and potential for gas separation applications due to their enhanced physical properties compared to their non-substituted counterparts (S. C. Kumbharkar & U. K. Kharul, 2009).

Synthesis and Properties of Polyamides : The synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol demonstrates the utility of 4-tert-butylbenzyl-related compounds in creating polymers with high thermal stability and good solubility in polar solvents (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Catalytic Applications

Oxidation of Alcohols : A study on the catalytic oxidation of alcohols to their corresponding carbonyl compounds highlights the efficiency of N-tert-butylbenzenesulfenamide, a related compound, in facilitating mild reaction conditions without harming functional groups in the alcohols (J. Matsuo, D. Iida, H. Yamanaka, & T. Mukaiyama, 2003).

Photocatalytic Oxidation : The selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-tertiary-butylbenzyl alcohol, into corresponding aldehydes using TiO2 under visible light irradiation showcases the potential of 4-tert-butylbenzyl derivatives in photocatalytic applications (S. Higashimoto et al., 2009).

Chemical Synthesis and Evaluation

Chain-Growth Polycondensation : The polycondensation of 4-chloropyridine derivatives, employing N-(4-tert-butylbenzyl)-4-chloropyridinium as an initiator, demonstrates the role of N-(4-tert-butylbenzyl)-2-chlorobenzamide derivatives in facilitating controlled polymerization with well-defined end groups, highlighting its utility in advanced polymer synthesis (K. Nose, T. Iyoda, & T. Sanji, 2014).

Safety and Hazards

特性

IUPAC Name |

N-[(4-tert-butylphenyl)methyl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO/c1-18(2,3)14-10-8-13(9-11-14)12-20-17(21)15-6-4-5-7-16(15)19/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKVUVXGHSLFMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylbenzyl)-2-chlorobenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)

![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)

![N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5562149.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)

![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)

![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)

![3-{1-[2-(methoxycarbonyl)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5562198.png)

![ethyl 4-({[4-(ethoxycarbonyl)phenyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5562202.png)

![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)